Felodipine-d5
Description
Significance of Deuterated Analogs in Contemporary Chemical and Biological Sciences
Deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), hold particular significance. nih.gov Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon compared to hydrogen. isowater.com This increased bond strength can lead to a phenomenon known as the kinetic isotope effect, which can slow down the rate of metabolic reactions that involve the cleavage of this bond. isowater.comnih.gov This property has been harnessed to improve the pharmacokinetic profiles of certain drugs, potentially leading to lower or less frequent dosing and reduced formation of toxic metabolites. nih.govnih.gov Beyond influencing metabolism, deuterated compounds are crucial as internal standards in quantitative analyses. acs.org
Rationale for Stable Isotope Labeling in Analytical and Mechanistic Studies
The primary rationale for using stable isotope labeling, particularly in analytical chemistry, is to enhance the accuracy and precision of quantitative measurements. chromatographyonline.com In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), SIL compounds, especially deuterated ones, are considered the gold standard for internal standards. chromatographyonline.comscioninstruments.com
An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to all samples, including calibration standards and quality controls. chromatographyonline.com By normalizing the response of the analyte to the response of the internal standard, systematic errors and variability that can occur during sample preparation and analysis are significantly reduced. chromatographyonline.com Since SIL internal standards are nearly identical to the analyte, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively correcting for matrix effects and instrumental drift. scioninstruments.com This leads to more reliable and reproducible data, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. veeprho.comijper.orgresearchgate.net
Overview of Felodipine-d5 as a Key Deuterated Research Tool
This compound is the deuterium-labeled analog of Felodipine (B1672334), a calcium channel blocker used to treat hypertension. ajrconline.orgmedchemexpress.com In this compound, five hydrogen atoms on the ethyl group have been replaced with deuterium atoms. synzeal.com This stable isotope-labeled compound serves as an ideal internal standard for the accurate quantification of Felodipine in biological samples like plasma. veeprho.comajrconline.org Its use in bioanalytical methods, such as LC-MS/MS, allows researchers to precisely measure Felodipine concentrations, which is essential for pharmacokinetic and metabolic research. veeprho.comajrconline.org The distinct mass difference between this compound and Felodipine enables their simultaneous detection and quantification with high specificity and sensitivity. ajrconline.org
Properties and Applications of this compound
The following tables provide key information regarding the chemical properties of Felodipine and its deuterated analog, this compound, as well as an example of its application in a bioanalytical method.
Table 1: Chemical Properties of Felodipine and this compound
| Property | Felodipine | This compound |
| IUPAC Name | 3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ontosight.ai | 3-(Ethyl-d5) 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate synzeal.com |
| Molecular Formula | C₁₈H₁₉Cl₂NO₄ ontosight.ai | C₁₈H₁₄D₅Cl₂NO₄ synzeal.com |
| Molecular Weight | ~384 g/mol ontosight.ai | 389.3 g/mol synzeal.com |
| CAS Number | 72509-76-3 | 1242281-38-4 synzeal.com |
Table 2: Application of this compound in LC-MS/MS Bioanalysis
| Parameter | Value |
| Analytical Method | Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) ajrconline.org |
| Analyte | Felodipine ajrconline.org |
| Internal Standard | This compound ajrconline.org |
| Biological Matrix | Human Plasma ajrconline.org |
| Mass Transition (m/z) for Felodipine | 384.0 (Parent Ion) → 338.0 (Daughter Ion) ajrconline.org |
| Mass Transition (m/z) for this compound | 389.1 (Parent Ion) → 338.1 (Daughter Ion) ajrconline.org |
| Concentration Range | 0.105 ng/mL to 20.000 ng/mL ajrconline.org |
| Purpose | Pharmacokinetic analysis and other related studies ajrconline.org |
Properties
CAS No. |
1242281-38-4 |
|---|---|
Molecular Formula |
C18H14Cl2NO4D5 |
Molecular Weight |
389.29 |
Appearance |
White to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
72509-76-3 (unlabelled) |
Synonyms |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester-d5 |
tag |
Felodipine |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Felodipine D5
Methodologies for Deuterium (B1214612) Incorporation into Dihydropyridine (B1217469) Structures
The synthesis of deuterated 1,4-dihydropyridines like Felodipine-d5 can be approached in two main ways: by incorporating deuterium into the initial building blocks (precursor deuteration) or by introducing deuterium in the final stages of the synthesis (late-stage deuteration). acs.orgbeilstein-journals.org
Precursor Deuteration Approaches
Precursor deuteration involves synthesizing the core components of the dihydropyridine ring with deuterium already in place. The classical Hantzsch dihydropyridine synthesis, a multicomponent reaction, is a common route for assembling the felodipine (B1672334) scaffold. beilstein-journals.orgchemicalbook.com This reaction typically involves the condensation of an aldehyde, a β-ketoester, and an amine or ammonia. beilstein-journals.org
For this compound, where the deuterium atoms are located on the ethyl ester group, the synthesis would utilize a deuterated ethyl acetoacetate (B1235776) or a related deuterated precursor. synzeal.com For instance, the synthesis could proceed via the reaction of 2,3-dichlorobenzaldehyde, methyl acetoacetate, and a deuterated ethyl aminocrotonate. chemicalbook.comgoogle.com The use of deuterated starting materials in multicomponent reactions has been shown to be an effective strategy for producing deuterated dihydropyridines with good yields and no deuterium scrambling. beilstein-journals.org
A key advantage of this approach is the precise control over the location of the deuterium atoms. However, it may require the synthesis of specialized deuterated starting materials, which can be a multi-step and costly process. marquette.edu
Late-Stage Deuteration Reactions
Late-stage deuteration introduces deuterium into a fully or partially assembled molecule. acs.org This can be an attractive strategy as it allows for the modification of existing compounds. For dihydropyridine structures, methods like hydrogen isotope exchange (HIE) reactions can be employed. acs.org
One potential method involves acid-catalyzed H/D exchange in the presence of a deuterium source like D₂O. d-nb.infogoogle.com For example, a patent describes a method for deuterating dihydropyridines like nifedipine (B1678770) by dissolving the compound in a mixture of deuterochloroform and deuterium oxide with a minor amount of trifluoroacetic anhydride. google.com This general approach could potentially be adapted for the specific deuteration of the ethyl ester group in felodipine.
Another approach could involve base-catalyzed H/D exchange. For instance, K₂CO₃/18-crown-6 has been used to catalyze the selective H/D exchange of heteroarenes. osti.gov While this specific system may not be directly applicable to the aliphatic chain of the ethyl ester, it illustrates the principle of base-catalyzed deuteration.
Late-stage deuteration can be more atom-economical and may not require the de novo synthesis of complex deuterated precursors. However, achieving high levels of deuteration at specific sites without side reactions or deuterium scrambling can be challenging. acs.org
Challenges and Innovations in this compound Synthetic Pathways
The synthesis of this compound presents several challenges. A primary difficulty in precursor deuteration is the synthesis of the required isotopically labeled starting materials, which can be complex and expensive. marquette.edu In late-stage deuteration, achieving site-selective deuteration of the ethyl ester group without affecting other parts of the molecule, such as the dihydropyridine ring which can be sensitive to oxidation, is a significant hurdle.
Innovations in deuteration chemistry are helping to address these challenges. The development of more selective and efficient catalytic systems for H/D exchange is an active area of research. acs.org For instance, iridium-catalyzed ortho-deuteration has shown promise for aryl compounds, and similar principles could be explored for other functional groups. acs.org Furthermore, advancements in multicomponent reaction design allow for the efficient and controlled incorporation of deuterated building blocks. beilstein-journals.orgnih.gov
Isotopic Purity Assessment in Synthesized this compound Batches
Ensuring the isotopic purity of this compound is critical for its use as an internal standard. rsc.orgrsc.org The presence of undeuterated (d0) or partially deuterated species can interfere with analytical measurements. rsc.org Several analytical techniques are employed to determine the isotopic enrichment of deuterated compounds.
Mass Spectrometry (MS) is a primary tool for assessing isotopic purity. omicronbio.comalmacgroup.com High-resolution mass spectrometry (HR-MS) can distinguish between the different isotopologues of this compound based on their mass-to-charge ratio (m/z). rsc.orgnih.gov By analyzing the relative intensities of the ion peaks corresponding to the d0 to d5 species, the percentage of isotopic enrichment can be calculated. almacgroup.com Liquid chromatography coupled with mass spectrometry (LC-MS) is often used to separate the analyte from any impurities before mass analysis. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique. rsc.orgomicronbio.com ¹H NMR can be used to determine the degree of deuteration by comparing the integral of the signal corresponding to the protons at the deuterated positions with the integrals of other non-deuterated protons in the molecule. beilstein-journals.org ¹³C NMR can also provide information about the location and extent of deuteration.
A combination of both MS and NMR is often used to provide a comprehensive assessment of both isotopic enrichment and the structural integrity of the synthesized this compound. rsc.orgrsc.org
Below is a table summarizing the common analytical techniques used for isotopic purity assessment:
| Analytical Technique | Principle | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Measures the precise mass-to-charge ratio of ions. | Determines the relative abundance of each isotopologue (d0, d1, d2, d3, d4, d5), allowing for the calculation of isotopic enrichment. rsc.orgnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture before mass analysis. | Quantifies the different isotopologues and removes interfering impurities. acs.orgfigshare.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Confirms the position of deuterium labels and provides a relative percentage of isotopic purity. rsc.orgomicronbio.com |
Advanced Analytical Methodologies for Felodipine D5 Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Felodipine-d5 Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the primary analytical technique for the quantification of this compound. caymanchem.comshimadzu.com.sg This method offers high specificity and sensitivity by coupling the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. shimadzu.com.sg this compound is commonly used as an internal standard for the quantification of Felodipine (B1672334) in various biological samples. caymanchem.comajrconline.org
Chromatographic Separation Principles and Parameters
The fundamental principle of chromatographic separation is the differential partitioning of components in a mixture between a stationary phase and a mobile phase. agriculture.institute For this compound analysis, reverse-phase high-performance liquid chromatography (RP-HPLC) is typically employed. In this mode, a non-polar stationary phase, such as C8 or C18, is used with a more polar mobile phase. ajrconline.orgscispace.comgilbertodenucci.com
The separation is influenced by several factors including the composition of the mobile phase, its flow rate, and the column temperature. agriculture.institute A common mobile phase for Felodipine analysis consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. ajrconline.orgscispace.com The flow rate is a critical parameter that must be optimized to ensure effective separation within a reasonable analysis time. agriculture.institute
Table 1: Exemplary Chromatographic Conditions for Felodipine and its Deuterated Standard
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Zorbax SB, C8, 4.6 x 50 mm, 3.5µm ajrconline.org | C8, 100 mm × 4.6 mm i.d., 3 μm gilbertodenucci.com | C18, 4.6x250mm, 5µm scispace.com |
| Mobile Phase | 10mM Ammonium Acetate (pH 4.0):Methanol (30:70 v/v) ajrconline.org | Acetonitrile:Water (80:20, v/v) with 10mM Formic Acid gilbertodenucci.com | Acetonitrile:Water (80:20 v/v) scispace.com |
| Flow Rate | 1.0 ml/min ajrconline.org | 0.80 mL/min gilbertodenucci.com | 1.0 ml/min scispace.com |
| Injection Volume | 20 µL ajrconline.org | 40 µL gilbertodenucci.com | Not Specified |
| Run Time | Not Specified | 5.0 min gilbertodenucci.com | 10 min researchgate.net |
Mass Spectrometric Detection Modes and Optimization (e.g., Multiple Reaction Monitoring - MRM)
Tandem mass spectrometry (MS/MS) significantly enhances the selectivity of detection. shimadzu.com.sg The most common mode for quantitative analysis is Multiple Reaction Monitoring (MRM). ajrconline.orggilbertodenucci.comsem.com.tr In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The third quadrupole is set to monitor a specific product ion resulting from the fragmentation. This highly specific transition from precursor to product ion minimizes interference from other co-eluting compounds. sem.com.tr
For this compound, the MRM transition is carefully selected and optimized to ensure maximum sensitivity and specificity. The precursor ion corresponds to the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]+, and the product ion is a characteristic fragment. A study details the MRM transition for this compound as m/z 389.1 → 338.1. ajrconline.org For comparison, the non-deuterated Felodipine transition is monitored at m/z 384.0 → 338.0 or m/z 383.9 → 352.1. ajrconline.orggilbertodenucci.com Optimization involves adjusting parameters like collision energy and declustering potential to maximize the signal for the chosen transition. gilbertodenucci.com
Table 2: MRM Transitions for Felodipine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Felodipine | 384.0 | 338.0 | ajrconline.org |
| Felodipine | 383.9 | 352.1 | gilbertodenucci.com |
| This compound | 389.1 | 338.1 | ajrconline.org |
Ionization Techniques for this compound Detection (e.g., Atmospheric Pressure Chemical Ionization - APCI, Electrospray Ionization - ESI)
The interface between the liquid chromatograph and the mass spectrometer is the ion source, which converts the analyte molecules into gas-phase ions. The two most common atmospheric pressure ionization sources are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). metwarebio.com
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds. metwarebio.combiotage.com It generates ions directly from a solution by applying a high voltage to a liquid spray, creating charged droplets from which ions desorb as the solvent evaporates. metwarebio.commicrosaic.com ESI is often preferred for its ability to produce multiply charged ions from large biomolecules, though for smaller molecules like Felodipine, it typically produces a singly charged protonated molecule [M+H]+. metwarebio.comresearchgate.net Studies on similar dihydropyridines show that ESI in positive mode is a preferred ionization process. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile, and thermally stable compounds. metwarebio.combiotage.com In APCI, the sample is nebulized into a heated chamber where a corona discharge ionizes the solvent vapor. These solvent ions then transfer charge to the analyte molecules through gas-phase chemical reactions. metwarebio.com One study successfully developed and validated a method for Felodipine analysis in plasma using APCI, citing its ability to overcome matrix effects. ajrconline.org
The choice between ESI and APCI depends on the physicochemical properties of the analyte. biotage.com While ESI is generally effective for a wide range of compounds, APCI can be advantageous for analytes that are less polar, like Felodipine. ajrconline.orgbiotage.com
High-Performance Liquid Chromatography (HPLC) with Alternative Detection Methods
While LC-MS/MS is the gold standard, High-Performance Liquid Chromatography (HPLC) with other detectors is also used, particularly in the context of analytical method development for Felodipine itself.
UV Detection in HPLC for Felodipine Related Analytical Development
UV-Visible spectroscopy is a common detection method coupled with HPLC for the quantification of chromophoric compounds like Felodipine. scispace.comresearchgate.net Felodipine has significant UV absorbance, with detection wavelengths typically set around 238 nm, 243 nm, 275 nm, or 360 nm depending on the specific method and mobile phase used. scispace.comresearchgate.netresearchgate.netirjponline.orgteb.org.trnih.gov These methods are often developed for quality control of pharmaceutical preparations and for determining the drug in bulk form. scispace.comirjponline.org The principles of chromatographic separation are the same as in LC-MS/MS, involving a stationary phase (commonly C18 or C8) and a mobile phase (typically an acetonitrile/water or methanol/buffer mixture). scispace.comnih.govijpsr.com
Table 3: HPLC-UV Method Parameters for Felodipine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) irjponline.org | C18 (250 x 4.6 mm, 5µm) researchgate.net | C18 (250x4.6 mm, 5µ) researchgate.net | Capcell pak C8 (250mm x 4.6mm, 5µm) nih.gov |
| Mobile Phase | Acetonitrile:Water (70:30) irjponline.org | Acetonitrile:Water (80:20 v/v) researchgate.net | Methanol:0.055M Phosphate Buffer (83:17 v/v, pH=3) researchgate.net | 5mM Phosphate Buffer (pH 4.8):Acetonitrile (25:75 v/v) nih.gov |
| Flow Rate | 1.0 ml/min irjponline.org | 1.0 ml/min researchgate.net | 0.7 mL/min researchgate.net | 1.0 mL/min nih.gov |
| Detection Wavelength | 238 nm irjponline.org | 243 nm researchgate.net | 275 nm researchgate.net | 360 nm nih.gov |
| Retention Time | 8.29 min irjponline.org | 5.76 min researchgate.net | Not Specified | Not Specified |
Sample Preparation Techniques for Complex Matrices in this compound Research
The accurate quantification of this compound, often used as an internal standard for Felodipine analysis, in complex biological matrices such as plasma, serum, and whole blood, is critically dependent on the efficacy of the sample preparation technique. actamedicamarisiensis.ro The primary objectives of sample preparation are to remove interfering endogenous components like proteins and phospholipids, concentrate the analyte, and present it in a solvent compatible with the subsequent analytical instrumentation, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). actamedicamarisiensis.roajrconline.org The choice of extraction method is crucial for ensuring the sensitivity, specificity, and reliability of the analytical assay. ajrconline.org Two common techniques employed in this compound research for processing these complex samples are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP). ajrconline.orgresearchgate.net
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a widely utilized sample cleanup procedure for the analysis of Felodipine and its deuterated internal standard, this compound, from biological fluids. ajrconline.orgresearchgate.net This technique operates on the principle of partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. phenomenex.com For this compound, which is a lipophilic compound, LLE is effective at separating it from polar matrix components. phenomenex.comresearchgate.net
One validated LC-MS/MS method for the determination of Felodipine in human plasma utilizes this compound as an internal standard and employs a straightforward LLE protocol. ajrconline.orgajrconline.org This approach is noted for being cost-effective and less cumbersome than other methods like solid-phase extraction (SPE), while still producing clean samples with minimal matrix effects. ajrconline.org
The extraction procedure involves several key steps. After thawing, the plasma sample is spiked with the this compound internal standard solution. ajrconline.org An appropriate buffer, such as 100 mM disodium (B8443419) hydrogen phosphate dihydrate, is added to adjust the sample's pH, which optimizes the partitioning of the analyte into the organic phase. ajrconline.org An immiscible organic solvent is then added for the extraction. ajrconline.orgajrconline.org
Table 1: LLE Protocol for Felodipine/Felodipine-d5 from Human Plasma
| Step | Procedure | Details |
|---|---|---|
| 1. Sample Preparation | Aliquot plasma sample | 400 µl of human plasma. ajrconline.org |
| 2. IS Spiking | Add Internal Standard | Add 50 µl of this compound working solution. ajrconline.org |
| 3. pH Adjustment | Add Buffer | Add 100 µl of 100 mM disodium hydrogen phosphate dihydrate and vortex. ajrconline.org |
| 4. Extraction | Add Organic Solvent | Add 2.5 ml of tert-Butyl Methyl Ether (TBME). ajrconline.org |
| 5. Mixing | Vortex/Shake | Shake on a vibramax for 10 minutes at 2500 RPM. ajrconline.org |
| 6. Phase Separation | Centrifuge | Centrifuge at 4000 RPM for 5 minutes at 4°C. ajrconline.org |
| 7. Supernatant Transfer | Isolate Organic Layer | Transfer the upper organic layer to a new tube. ajrconline.org |
| 8. Evaporation | Dry Down | Evaporate the solvent to dryness under a stream of nitrogen at 40°C. ajrconline.org |
| 9. Reconstitution | Redissolve Residue | Reconstitute the residue in the mobile phase. ajrconline.org |
| 10. Analysis | Inject into LC-MS/MS | Inject 20 µl for analysis. ajrconline.org |
This LLE method demonstrated a mean recovery of 69.4% for Felodipine. ajrconline.orgajrconline.org The retention times for Felodipine and this compound were observed at 1.86 and 1.84 minutes, respectively, with no interfering peaks from the blank plasma, confirming the specificity of the procedure. ajrconline.org
Protein Precipitation
Protein Precipitation (PP) is another common technique for preparing biological samples for analysis. actamedicamarisiensis.roakjournals.com It is often favored for its simplicity, speed, and universality. actamedicamarisiensis.roresearchgate.net The method involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. researchgate.netalliedacademies.org This denatures the proteins, causing them to precipitate out of the solution. researchgate.net
The general workflow for protein precipitation includes the addition of the internal standard (this compound) to the plasma sample, followed by the precipitating agent. researchgate.net The mixture is then vortexed vigorously to ensure complete mixing and protein denaturation. researchgate.netalliedacademies.org Centrifugation is used to pellet the precipitated proteins, and the resulting supernatant, which contains the analyte of interest, is collected for analysis. researchgate.net In some cases, the supernatant is evaporated and the residue is reconstituted in a solution more compatible with the chromatographic system. researchgate.net
While PP is a rapid and straightforward technique, it can be less clean than LLE, as some endogenous interferences may remain soluble in the supernatant, potentially leading to higher matrix effects in the subsequent LC-MS/MS analysis. actamedicamarisiensis.ro However, for many applications, its speed and ease of use make it a viable option. researchgate.net For instance, a method for analyzing ten antihypertensive drugs in human plasma successfully used protein precipitation with acetonitrile. researchgate.net
Table 2: General Protein Precipitation Workflow
| Step | Procedure | Rationale |
|---|---|---|
| 1. Sample Preparation | Aliquot plasma sample | Obtain a precise volume for analysis. alliedacademies.org |
| 2. IS Spiking | Add Internal Standard | Add this compound for accurate quantification. researchgate.net |
| 3. Precipitation | Add Organic Solvent | Typically 2-3 volumes of cold acetonitrile or methanol. researchgate.netalliedacademies.org |
| 4. Mixing | Vortex | Ensure thorough mixing and complete protein denaturation. researchgate.netalliedacademies.org |
| 5. Separation | Centrifuge | Pellet the precipitated proteins at high speed. researchgate.netalliedacademies.org |
| 6. Collection | Transfer Supernatant | Carefully collect the supernatant containing the analyte. researchgate.net |
| 7. Analysis | Direct Injection or Evaporation/Reconstitution | Prepare the sample for injection into the analytical instrument. researchgate.net |
The selection between LLE and PP depends on the specific requirements of the assay, including the desired level of cleanliness, sensitivity, sample throughput, and the complexity of the biological matrix. actamedicamarisiensis.roajrconline.org
Application of Felodipine D5 As a Reference Standard in Bioanalytical Science
Role of Felodipine-d5 as an Internal Standard in Quantitative Assays
In quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is the preferred internal standard for the accurate measurement of Felodipine (B1672334). ajrconline.org An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. lgcstandards.com Its purpose is to correct for variations that can occur during sample preparation and analysis. sigmaaldrich.comscioninstruments.com
One study details a method for the estimation of Felodipine in human plasma where this compound was used as the internal standard. ajrconline.org The analytes were separated using reverse-phase chromatography and detected by a mass spectrometer in the positive atmospheric pressure chemical ionization (APCI) mode with multiple reaction monitoring (MRM). ajrconline.org The specific MRM transitions monitored were m/z 384.0 → 338.0 for Felodipine and m/z 389.1 → 338.1 for this compound. ajrconline.org
Advantages of Stable Isotope Internal Standards in Mass Spectrometry
The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative mass spectrometry for several reasons. lgcstandards.comsigmaaldrich.comscioninstruments.com These standards are nearly identical to the analyte in their chemical and physical properties, yet they are distinguishable by their mass difference. lgcstandards.comsigmaaldrich.com This near-identical behavior ensures that they co-elute with the analyte during chromatography and experience similar effects during sample preparation and ionization. lgcstandards.comsigmaaldrich.com
Key advantages include:
Correction for Matrix Effects: Biological samples are complex matrices that can contain substances that interfere with the ionization of the target analyte, either suppressing or enhancing the signal. musechem.comnih.gov A stable isotope-labeled internal standard experiences these matrix effects to the same extent as the analyte, allowing for accurate correction and reliable quantification. lgcstandards.commusechem.com
Compensation for Sample Loss: Variability can be introduced during sample extraction and preparation steps. scioninstruments.comnih.gov Since the stable isotope internal standard is added at the beginning of the process, it accounts for any loss of the analyte that may occur, as the ratio of the analyte to the internal standard remains constant. sigmaaldrich.comscioninstruments.com
Improved Precision and Accuracy: By mitigating the variables of matrix effects and sample loss, stable isotope internal standards significantly enhance the precision and accuracy of the analytical method. scioninstruments.commusechem.com They provide a stable reference point that compensates for instrumental fluctuations and ensures consistent and reproducible results. scioninstruments.commusechem.com
Enhanced Sensitivity: In mass spectrometry, these standards can help to improve the signal-to-noise ratio by reducing background interference, which is particularly beneficial for detecting low concentrations of the analyte. scioninstruments.commusechem.com
Calibration Curve Development and Linearity Assessment using this compound
The development of a reliable calibration curve is fundamental to any quantitative bioanalytical method. This involves analyzing a series of calibration standards with known concentrations of the analyte (Felodipine) and a constant concentration of the internal standard (this compound). A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. globalresearchonline.netresearchgate.netscispace.com
Numerous studies have demonstrated the successful development of linear calibration curves for Felodipine using various analytical techniques, with this compound being instrumental in LC-MS/MS methods. For instance, a validated LC-MS/MS method for Felodipine in human plasma showed a linear calibration plot over the concentration range of 0.105 ng/mL to 20.000 ng/mL. ajrconline.org
The linearity of the method is assessed by the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be close to 1. farmaciajournal.cominnovareacademics.in
Table 1: Examples of Linearity in Felodipine Assays
| Concentration Range | Correlation Coefficient (R²) | Analytical Method | Reference |
|---|---|---|---|
| 0.105 ng/mL - 20.000 ng/mL | Not specified, but described as linear | LC-MS/MS | ajrconline.org |
| 1.946 µg/mL - 19.46 µg/mL | 0.99975 (r) | Second Derivative Spectrophotometry | farmaciajournal.com |
| 5 µg/mL - 25 µg/mL | 0.994 | RP-HPLC | innovareacademics.in |
| 15 µg/mL - 75 µg/mL | 0.9998 | RP-HPLC | researchgate.netresearchgate.net |
| 6.25 µg/mL - 100 µg/mL | 1 | RP-HPLC | scispace.com |
Method Validation Parameters for this compound Based Bioanalytical Assays
For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. When this compound is used as an internal standard, the validation assesses several key parameters to ensure the integrity of the data.
Selectivity and Specificity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. shimadzu.com.sg Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. In the context of LC-MS/MS assays using this compound, this is achieved by monitoring specific precursor-to-product ion transitions for both Felodipine and its deuterated internal standard. ajrconline.org The unique mass-to-charge ratios of these transitions provide a high degree of specificity, ensuring that the detected signal originates only from the target compounds. shimadzu.com.sg The chromatographic separation further enhances selectivity by separating the analytes from other potentially interfering substances. shimadzu.com.sg
Accuracy and Precision (Intra-day and Inter-day)
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. silae.itresearchgate.net These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). globalresearchonline.netresearchgate.netplos.org The use of this compound as an internal standard contributes significantly to achieving high accuracy and precision by correcting for analytical variability. scioninstruments.commusechem.com
The acceptance criteria for accuracy and precision in bioanalytical method validation are generally within ±15% of the nominal concentration for QC samples, and ±20% for the lower limit of quantification (LLOQ). plos.org
Table 2: Examples of Accuracy and Precision in Felodipine Assays
| Parameter | Concentration Levels | Results | Analytical Method | Reference |
|---|---|---|---|---|
| Accuracy (Recovery) | 70, 100, 130 µg/ml | 98.6% - 100.2% | RP-HPLC | globalresearchonline.netscispace.com |
| Intra-day Precision (RSD) | 50 µg/ml | SD = 0.97 | RP-HPLC | researchgate.net |
| Inter-day Precision (RSD) | 25 µg/ml | SD = 0.5 | RP-HPLC | researchgate.net |
| Accuracy (Recovery) | 80%, 100%, 120% of working concentration | 99.81% - 100.00% | RP-HPLC | innovareacademics.in |
| Precision (%RSD) | Not specified | < 2% | RP-HPLC | innovareacademics.in |
| Accuracy (Recovery) | Not specified | 98.9% - 100.4% | RP-HPLC | researchgate.netresearchgate.net |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. eflm.eunih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. eflm.eunih.gov For bioanalytical methods, the LOQ is the lowest point on the calibration curve. nih.gov
The determination of LOD and LOQ is crucial for assessing the sensitivity of the analytical method. In methods utilizing this compound, the high sensitivity of mass spectrometric detection often allows for very low LOD and LOQ values, which is essential for pharmacokinetic studies where drug concentrations can be very low.
Table 3: Examples of LOD and LOQ in Felodipine Assays
| Parameter | Value | Analytical Method | Reference |
|---|---|---|---|
| LOQ | 0.105 ng/mL | LC-MS/MS | ajrconline.org |
| LOD | 2.9 µg/mL | RP-HPLC | innovareacademics.in |
| LOQ | 9.0 µg/mL | RP-HPLC | innovareacademics.in |
| LOD | 0.19 µg/mL | RP-HPLC | researchgate.netresearchgate.net |
| LOQ | 0.6 µg/mL | RP-HPLC | researchgate.netresearchgate.net |
| LOD | 3.0 µg/mL | RP-HPLC | wisdomlib.org |
| LOQ | 10.0 µg/mL | RP-HPLC | wisdomlib.org |
Recovery Studies
In bioanalytical method development, recovery studies are essential to evaluate the efficiency of an extraction procedure. The recovery of an analyte and its internal standard (IS) from the biological matrix is a critical parameter that ensures the reliability and accuracy of the analytical method. This compound, as a stable isotope-labeled internal standard, plays a pivotal role in these assessments. Its chemical and physical properties closely mimic those of the unlabeled analyte, felodipine, ensuring that it behaves similarly during the extraction process.
Research involving the quantification of felodipine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has utilized this compound as the internal standard. ajrconline.orgajrconline.org In these studies, a liquid-liquid extraction (LLE) technique was employed to isolate the analyte and the internal standard from the plasma matrix. ajrconline.orgajrconline.org The absolute recovery is determined by comparing the peak area response of an analyte from an extracted sample to the peak area response of a standard solution containing the same concentration (post-extraction spiked sample). ajrconline.org
While the primary focus is often on the recovery of the target analyte, the consistent recovery of the internal standard, this compound, is crucial for correcting any potential loss of the analyte during sample preparation. One validated method reported a mean recovery of 69.4% for felodipine from human plasma, a result underpinned by the stable and consistent performance of this compound during the extraction. ajrconline.orgajrconline.org The use of this compound helps to normalize variations in extraction efficiency between samples, thereby improving the precision and accuracy of the quantification. veeprho.com
Table 1: Representative Recovery Data for Felodipine using this compound as Internal Standard The following table is a representative example based on findings from bioanalytical studies.
| Quality Control Level | Analyte Concentration (ng/mL) | Mean Peak Area (Extracted Sample) | Mean Peak Area (Aqueous Standard) | Mean Recovery (%) | % Coefficient of Variation (CV) |
| Low (LQC) | 1.5 | 5210 | 7580 | 68.7 | 4.1 |
| Medium (MQC) | 8 | 27950 | 40120 | 69.7 | 3.5 |
| High (HQC) | 16 | 55430 | 80560 | 68.8 | 3.3 |
| Overall Mean | 69.1 | 3.6 |
This table illustrates typical recovery results where this compound is used as an internal standard to ensure the accuracy of the felodipine recovery measurement. Data is illustrative based on published research methodologies. ajrconline.orgajrconline.org
Matrix Effect Evaluation
The matrix effect is a significant challenge in bioanalytical methods, particularly in LC-MS/MS analysis. It refers to the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components present in the biological matrix. nih.govpsu.edu Evaluating the matrix effect is a mandatory part of method validation to ensure that the accuracy, precision, and sensitivity of the method are not compromised. nih.gov this compound is an ideal internal standard for mitigating and evaluating these effects because it co-elutes with felodipine and experiences similar matrix-induced ionization changes. veeprho.comcaymanchem.com
The standard method for quantifying matrix effects involves calculating a matrix factor (MF). nih.gov This is done by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. nih.gov An MF of 1 indicates no matrix effect, while values less than 1 suggest ion suppression and values greater than 1 indicate ion enhancement. nih.gov When a stable isotope-labeled internal standard like this compound is used, the IS-normalized MF is calculated to demonstrate that the internal standard effectively compensates for the matrix effect on the analyte. nih.gov
In the development of a bioanalytical method for felodipine, studies have specifically investigated the matrix effect using this compound. One study reported that by using an atmospheric pressure chemical ionization (APCI) source, the matrix effect was overcome. ajrconline.org The evaluation involved testing eight different lots of human plasma, including potentially problematic lots such as hemolysed and lipemic plasma, to ensure the method's robustness. ajrconline.org The results indicated that no significant matrix effect was observed, confirming the method's specificity and reliability for analyzing clinical samples. ajrconline.org
Table 2: Example of Matrix Effect Evaluation for Felodipine with this compound as Internal Standard (IS) This table is a representative example based on standard validation procedures.
| Plasma Lot | Analyte Peak Area (Post-Spiked) | IS Peak Area (Post-Spiked) | Analyte Peak Area (Neat Solution) | IS Peak Area (Neat Solution) | Analyte Matrix Factor | IS-Normalized Matrix Factor |
| Lot 1 | 29850 | 31050 | 30100 | 30800 | 0.99 | 1.01 |
| Lot 2 | 30300 | 31100 | 30100 | 30800 | 1.01 | 1.00 |
| Lot 3 | 29500 | 30500 | 30100 | 30800 | 0.98 | 1.01 |
| Lot 4 | 30550 | 31400 | 30100 | 30800 | 1.01 | 0.99 |
| Lot 5 (Hemolysed) | 29400 | 30200 | 30100 | 30800 | 0.98 | 1.00 |
| Lot 6 (Lipemic) | 30800 | 31600 | 30100 | 30800 | 1.02 | 1.00 |
| Mean | 1.00 | 1.00 | ||||
| % CV | 1.8% | 0.8% |
This table illustrates how the matrix effect is assessed. The IS-Normalized Matrix Factor, which is close to 1.00 with low variability, demonstrates that this compound effectively compensates for minor variations in the matrix. ajrconline.orgnih.gov
This compound as a Standard for Quality Control and Method Transferability
The use of this compound as an internal standard is fundamental to maintaining high standards of quality control (QC) in routine bioanalysis. veeprho.comcaymanchem.com In regulated bioanalytical laboratories, QC samples are analyzed with every batch of study samples to validate the method's performance. The inclusion of this compound ensures that the accuracy and precision of the measurements for these QC samples are maintained over time. Because this compound has the same extraction recovery and chromatographic behavior as felodipine, it effectively normalizes variations that can occur during sample processing, handling, and analysis. usp.org This leads to reliable and reproducible results, which are the cornerstone of quality control.
Method transferability—the process of transferring a validated analytical method from one laboratory to another—is a critical step in drug development, often necessary for multi-site clinical trials or when outsourcing analytical work. amazonaws.com The robustness of a bioanalytical method is paramount for successful transfer. The use of a stable isotope-labeled internal standard like this compound is a key factor in ensuring this robustness. usp.org
When a method is transferred, it may be subject to different equipment, reagents, and environmental conditions. This compound helps to mitigate the potential impact of these inter-laboratory variables. amazonaws.com Since both the analyte and the internal standard are affected in a similar manner by variations in instrument performance or sample preparation, the ratio of their responses remains constant. usp.org This consistency is essential for demonstrating that the method performs equivalently in the receiving laboratory as it did in the originating laboratory. The use of this compound provides confidence that the data generated across different sites are comparable and reliable, which is crucial for the integrity of clinical or pharmacokinetic studies. veeprho.comresearchgate.net
Mechanistic and in Vitro Metabolic Investigations Utilizing Felodipine D5
Isotope Tracing in In Vitro Metabolism Studies (e.g., Microsomal Incubations)
The use of stable isotopes like deuterium (B1214612) has become a cornerstone of drug metabolism research. Felodipine-d5 is employed as an internal standard for the quantification of felodipine (B1672334) in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com In vitro models, particularly liver microsomes, are frequently used to simulate and study the metabolic fate of drugs. nih.gov
Microsomal incubations with this compound allow researchers to track the biotransformation of the parent compound. nih.govnih.gov Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs, including felodipine. bioscientia.de
The key principle behind using this compound in metabolic studies is the predictable mass shift observed in its metabolites compared to those of non-deuterated felodipine. nih.gov this compound contains five deuterium atoms, typically on the ethyl ester group. caymanchem.comnih.govsynzeal.com When this compound is metabolized, the resulting metabolites retain these deuterium atoms, leading to a mass-to-charge (m/z) ratio that is five units higher than the corresponding non-deuterated metabolites.
This distinct isotopic signature simplifies the identification of metabolites in complex biological matrices. By comparing the mass spectra of metabolites from incubations with felodipine and this compound, researchers can confidently identify drug-related molecular species. For instance, studies on felodipine's metabolism have identified several metabolites, including its pyridine (B92270) analogue and various carboxylic acid derivatives. nih.govnih.gov The use of this compound would confirm the origin of these metabolites by exhibiting the expected mass shift.
Table 1: Theoretical Mass Shifts of this compound and its Metabolites
| Compound | Molecular Formula (Non-deuterated) | Molecular Weight (Non-deuterated) | Molecular Formula (Deuterated) | Molecular Weight (Deuterated) | Mass Shift (Da) |
|---|---|---|---|---|---|
| Felodipine | C18H19Cl2NO4 | 384.26 | C18H14D5Cl2NO4 | 389.30 | +5.04 |
| Dehydrofelodipine (Oxidized Metabolite) | C18H17Cl2NO4 | 382.24 | C18H12D5Cl2NO4 | 387.28 | +5.04 |
Investigation of Deuterium Kinetic Isotope Effects (DKIE)
The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). google.com This effect arises from the greater mass of deuterium compared to hydrogen, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. bioscientia.de Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction. bioscientia.degoogle.com
The metabolism of many drugs, including felodipine, involves the oxidative cleavage of C-H bonds by CYP450 enzymes. bioscientia.de If the deuterated bonds in this compound are involved in the rate-limiting step of its metabolism, a significant DKIE can be expected. researchgate.net The magnitude of the DKIE is expressed as the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). bioscientia.de
A DKIE value greater than 1 indicates a slower metabolism of the deuterated compound. This can have important implications for the drug's pharmacokinetic profile, potentially leading to a longer half-life and increased exposure. researchgate.netgoogle.com In the context of this compound, where the deuterium atoms are on the ethyl ester group, a DKIE would be observed if the metabolism of this part of the molecule is a rate-limiting step.
To measure the DKIE of this compound, a typical experimental design would involve parallel incubations of equimolar concentrations of both felodipine and this compound in a model system, such as human liver microsomes. The rate of disappearance of the parent compounds and the rate of formation of their primary metabolites would be monitored over time using LC-MS.
The experiment would be designed to ensure that the reaction is in the linear range with respect to time and enzyme concentration. By comparing the initial rates of metabolism for felodipine and this compound, the DKIE can be calculated.
Table 2: Hypothetical Experimental Design for DKIE Measurement
| Parameter | Condition |
|---|---|
| System | Human Liver Microsomes |
| Substrates | Felodipine and this compound |
| Incubation Time | Multiple time points (e.g., 0, 5, 15, 30, 60 min) |
| Analysis Method | LC-MS/MS |
| Data Analysis | Calculation of metabolic rates (kH and kD) and DKIE (kH/kD) |
Theoretical Framework of DKIE in this compound
Research on this compound in Autophagy Studies (Mechanistic Basis)
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. medchemexpress.commedchemexpress.com It plays a crucial role in maintaining cellular homeostasis and has been implicated in various diseases. nih.govresearchgate.net Recent studies have shown that felodipine can induce autophagy. medchemexpress.comnih.govresearchgate.netmedchemexpress.com
While direct studies on the mechanistic basis of autophagy induction by this compound are not extensively documented, the principles of using isotopically labeled compounds can be applied to this area of research. This compound can be used as a tool to trace the parent compound and its metabolites within cellular systems and to investigate their interaction with autophagy-related pathways. nih.govresearchgate.net For example, studies have shown that felodipine can activate autophagy through the AMPK-mTOR pathway. nih.govresearchgate.net The use of this compound in such studies could help to precisely quantify the amount of the drug and its metabolites in different cellular compartments, providing a clearer picture of their role in modulating these signaling pathways.
Stability Studies and Degradation Product Identification Using Felodipine D5 Analogs
Forced Degradation Studies (e.g., Acidic, Alkaline, Oxidative, Photolytic, Thermal)
Forced degradation, or stress testing, is performed to evaluate the intrinsic stability of a drug molecule by subjecting it to conditions more severe than those it would typically encounter. These studies help to elucidate degradation pathways and identify the likely degradation products. researchgate.net Felodipine (B1672334) has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.net
The conditions typically include:
Acidic Hydrolysis: Exposure to acidic solutions, such as 0.1 M HCl, often with heating. jchps.com
Alkaline Hydrolysis: Exposure to basic solutions, like 0.1 M NaOH, which has been shown to cause considerable degradation of Felodipine. researchgate.netjchps.com
Oxidative Degradation: Treatment with an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂). researchgate.netjchps.com
Photolytic Degradation: Exposure to light, including UV and fluorescent conditions, to assess photosensitivity. globalresearchonline.net Felodipine is known to be a photosensitive compound.
Thermal Degradation: Subjecting the drug to high temperatures to evaluate its stability under heat stress. jchps.commdpi.com
Studies on Felodipine show it degrades under these various stress conditions. For instance, one study reported degradation percentages of 2.27% under acidic, 9.85% under alkaline, 8.27% under oxidative, 2.5% under photolytic, and 9.98% under thermal stress. jchps.com Another study found significant degradation primarily under thermal conditions. The use of Felodipine-d5 as an internal standard in these analyses allows for precise quantification of the remaining Felodipine, thereby providing accurate degradation percentages.
Table 1: Summary of Forced Degradation Conditions for Felodipine
| Stress Condition | Reagent/Parameter | Observations | Reference |
| Acidic | 0.1 M HCl, reflux at 70°C for 20 min | Slight decomposition (2.27%) | jchps.com |
| Alkaline | 0.1 M NaOH, reflux at 70°C for 20 min | Notable degradation (9.85%) | jchps.com |
| Oxidative | 30% H₂O₂, reflux at 70°C for 20 min | Moderate degradation (8.27%) | jchps.com |
| Photolytic | 1.2 million lx h and 200 W h/m² | Slight decomposition (2.5%) | jchps.com |
| Thermal | Heat at 60°C or 70°C | Significant degradation (5.21% - 9.98%) | researchgate.netjchps.com |
Application of Deuterated Standards in Degradation Product Identification
Deuterated compounds, such as this compound, are critical tools in modern analytical chemistry, particularly in quantitative analysis using mass spectrometry. caymanchem.com this compound is intended for use as an internal standard for the quantification of Felodipine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com
In the context of degradation studies, an internal standard is essential for achieving accurate and precise results. sigmaaldrich.com The role of this compound is to be added at a known concentration to samples undergoing analysis. Because it is chemically almost identical to Felodipine, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. gilbertodenucci.com However, due to the mass difference from the deuterium (B1214612) atoms, the mass spectrometer can distinguish it from the non-labeled Felodipine. ajrconline.org
This allows this compound to serve as a reference point to correct for any variability or loss during the analytical procedure. shimadzu.com.sg By comparing the signal of the analyte (Felodipine) to the stable signal of the internal standard (this compound), a more accurate quantification of the parent drug remaining after forced degradation can be achieved. This precise measurement is fundamental to understanding the extent of degradation and performing mass balance calculations, which account for the parent drug and its degradation products.
Chromatographic Resolution and Mass Spectrometric Characterization of Degradants
To analyze the outcomes of forced degradation studies, stability-indicating analytical methods are required. These methods must be able to separate the parent drug from all potential degradation products. nih.gov High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques used for this purpose. researchgate.netresearchgate.net
Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. researchgate.netjchps.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen orthophosphate) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.comnih.gov The method is optimized to ensure that the peaks for Felodipine and its degradants are well-resolved. researchgate.net
Following chromatographic separation, mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is used for the identification and characterization of the degradation products. researchgate.net The mass spectrometer detects the precursor and product ions of the compounds. For Felodipine, the precursor to product ion transition is typically monitored at m/z 384.0 → 338.0. ajrconline.org For its deuterated internal standard, this compound, the transition is m/z 389.1 → 338.1. ajrconline.org The mass difference of 5 atomic mass units confirms the identity of the internal standard. caymanchem.com By analyzing the fragmentation patterns of the unknown peaks (degradants) and comparing them to the fragmentation of the parent drug, the chemical structures of the degradants can be elucidated. researchgate.netresearchgate.net
Table 2: Example of Chromatographic and Mass Spectrometric Parameters
| Parameter | Description | Reference |
| Chromatography | ||
| Technique | RP-HPLC / UPLC | researchgate.netresearchgate.net |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile and water/buffer mixture | jchps.commdpi.com |
| Detection | UV at ~237-240 nm | researchgate.netjchps.com |
| Mass Spectrometry | ||
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive | ajrconline.org |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | ajrconline.org |
| Felodipine Transition | m/z 384.0 → 338.0 | ajrconline.org |
| This compound Transition | m/z 389.1 → 338.1 | ajrconline.org |
Quality Assurance and Control in Felodipine D5 Research Applications
Adherence to Analytical Method Validation Guidelines (e.g., ICH, FDA)
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose. ijpsr.infonist.gov Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation. fda.govfda.gov These guidelines are crucial for ensuring the quality and consistency of bioanalytical data. europa.eu
For research applications involving Felodipine-d5, adherence to these guidelines ensures that the analytical method is robust, reliable, and produces accurate results. clearsynth.com The validation process typically encompasses the evaluation of several key parameters to ensure the method's suitability. ijpsr.infosilae.it
Key Validation Parameters:
| Parameter | Description | Relevance to this compound Research |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. ijpsr.infoeuropa.eu | Ensures that the analytical signal for this compound is not affected by the unlabeled felodipine (B1672334), metabolites, or matrix components, preventing inaccurate quantification. europa.eumdpi.com |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijpsr.infosilae.it | Establishes a defined concentration range where the response of this compound is linear, allowing for accurate measurement of its concentration. lcms.cz |
| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. ijpsr.info | Defines the quantifiable limits for this compound in the specific assay. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ijpsr.infosilae.it | Confirms that the measured concentration of this compound closely reflects its true concentration. researchgate.net |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ijpsr.infonist.govsilae.it | Demonstrates the reproducibility of the method for measuring this compound, both within the same day (intra-day) and on different days (inter-day). researchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. ijpsr.info | Determines the minimum concentration of this compound that can be reliably detected by the analytical method. researchgate.net |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijpsr.info | Establishes the lowest concentration of this compound that can be measured with acceptable accuracy and precision. ahajournals.org |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijpsr.info | Assesses the reliability of the analytical method for this compound when faced with minor variations in experimental conditions. |
The FDA's guidance on bioanalytical method validation provides specific recommendations for the use of internal standards. fda.goveuropa.eu It emphasizes that a stable isotope-labeled internal standard, such as this compound, is the preferred choice for quantitative analysis using mass spectrometry because it has the same physicochemical properties as the analyte and co-elutes, which helps to compensate for variability in extraction, chromatography, and ionization. scispace.com The ICH M10 guideline further elaborates on the validation of bioanalytical methods, stressing the importance of demonstrating suitability for the intended purpose to ensure data quality and consistency. europa.eu
Inter-laboratory Harmonization and Proficiency Testing with this compound Standards
Ensuring consistency and comparability of results across different laboratories is a critical aspect of quality assurance. nih.gov Inter-laboratory harmonization and proficiency testing are key mechanisms to achieve this.
Inter-laboratory Harmonization involves the process of standardizing analytical methods and procedures across multiple laboratories to minimize variability in results. This is particularly important when a research project involves sample analysis at different sites. nist.gov For this compound, this would entail each participating laboratory using the same or demonstrably equivalent analytical methods, calibration standards, and quality control samples.
Proficiency Testing (PT) , also known as inter-laboratory comparison, is an evaluation of participant performance against pre-established criteria by means of inter-laboratory comparisons. enfsi.eucabidigitallibrary.org PT schemes are essential for laboratories to monitor their performance and demonstrate their technical competence. lgcstandards.comgoeic.gov.egezag.comeas-eth.orglgcstandards.com
The Proficiency Testing Process for this compound would typically involve:
A central organizing body preparing and distributing homogeneous and stable samples containing known, but undisclosed, concentrations of this compound to participating laboratories.
Each laboratory analyzing the samples using their routine analytical methods. goeic.gov.eg
The laboratories submitting their results to the organizing body.
The organizing body statistically analyzing the data and providing a performance evaluation to each laboratory, often in the form of a z-score or other statistical measure.
Successful participation in proficiency testing programs provides confidence in the accuracy and reliability of a laboratory's results for this compound analysis. cabidigitallibrary.org Organizations like LGC Standards and Eckert & Ziegler Analytics offer proficiency testing programs across various sectors, including pharmaceuticals. lgcstandards.comezag.com
Documentation and Reporting Standards for Deuterated Compound Research
Thorough and standardized documentation is a cornerstone of good research practice and is essential for the reproducibility and verification of scientific findings. For research involving deuterated compounds like this compound, specific details regarding the internal standard must be meticulously reported.
The Metabolomics Standards Initiative (MSI) has proposed minimum reporting standards for chemical analysis, which provide a useful framework for documenting research with stable isotopes. nih.gov
Key Documentation and Reporting Elements for this compound:
| Element | Description | Importance |
| Identity and Purity | Complete chemical name (e.g., this compound), chemical formula, and isotopic purity. The position(s) of the deuterium (B1214612) label(s) should be specified. ahajournals.orgnih.gov | Unambiguously identifies the internal standard used and its isotopic enrichment, which is critical for accurate quantification. |
| Source | The manufacturer or supplier of the this compound standard. ahajournals.orgnih.gov | Provides traceability and allows other researchers to obtain the same material for replication studies. |
| Preparation of Standards | Detailed description of the preparation of stock and working solutions of this compound, including the solvent used and storage conditions. | Ensures the accuracy and stability of the standard solutions used for calibration and quality control. |
| Analytical Method Details | Comprehensive information on the analytical method, including sample preparation, chromatographic conditions, and mass spectrometric parameters. mdpi.comresearchgate.net | Allows for the replication of the analytical procedure by other researchers. |
| Calibration Curve | Details of the calibration curve, including the range of concentrations, the regression model used, and the correlation coefficient. nih.gov | Demonstrates the linearity of the response for the analyte relative to the internal standard. |
| Quality Control | Description of the quality control samples used, their concentrations, and the acceptance criteria for accuracy and precision. mdpi.comresearchgate.net | Provides evidence of the ongoing performance and reliability of the analytical method. |
| Data Analysis | Explanation of how the this compound internal standard was used for quantification, including the specific calculations and any software used. mdpi.com | Ensures transparency in the data analysis process. |
Adherence to these documentation and reporting standards not only enhances the quality and credibility of the research but also facilitates the comparison and integration of data from different studies. It is a fundamental aspect of ensuring that research involving deuterated compounds like this compound is conducted and communicated in a scientifically rigorous manner. europa.eu
Future Directions and Emerging Research Avenues for Felodipine D5
Integration with High-Throughput Screening Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. The integration of Felodipine-d5 into HTS workflows, particularly those involving automated bioanalytical assays, is a significant area of development. In such automated systems, which often handle thousands of samples, precision and accuracy are paramount. actamedicamarisiensis.ro Stable isotope-labeled internal standards like this compound are indispensable for correcting for variability that can arise during complex sample preparation and analysis. simsonpharma.com
The use of deuterated standards helps to compensate for matrix effects, where components of a biological sample can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. researchgate.net As HTS technologies move towards greater miniaturization, with assays being conducted in 384-well and even 1536-well plates, the need for robust internal standards becomes even more critical to ensure data quality. gilbertodenucci.com The physicochemical properties of this compound are nearly identical to the parent drug, Felodipine (B1672334), ensuring that they behave similarly during extraction and chromatographic separation, yet are distinguishable by mass spectrometry. simsonpharma.com This makes this compound an ideal candidate for inclusion in HTS platforms that utilize mass spectrometry as a detection method, a trend that is on the rise due to its high sensitivity and specificity. actamedicamarisiensis.rogilbertodenucci.com
Future research in this area will likely focus on the development of fully automated HTS systems where this compound is used to ensure the reliability of large-scale pharmacokinetic and metabolic stability screening of new chemical entities. The goal is to increase the speed and efficiency of early-stage drug development without compromising the quality of the data generated. ajrconline.org
Novel Mass Spectrometry Techniques for Enhanced Sensitivity and Specificity
The quantification of Felodipine in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govresearchgate.netjlu.edu.cn This technique offers high sensitivity and specificity, which is crucial for accurately measuring the low concentrations of Felodipine typically found in plasma samples. nih.govjlu.edu.cn The use of this compound as an internal standard is a key component of these methods. ajrconline.orgcaymanchem.com
Several LC-MS/MS methods have been developed and validated for the determination of Felodipine. These methods often employ a simple liquid-liquid extraction for sample preparation and a reversed-phase C18 column for chromatographic separation. ajrconline.orgnih.govresearchgate.net Detection is typically performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both Felodipine and this compound. ajrconline.orgjlu.edu.cn For instance, one validated method monitored the transitions m/z 384.0 → 338.0 for Felodipine and m/z 389.1 → 338.1 for this compound. ajrconline.org
| Parameter | Method 1 nih.gov | Method 2 jlu.edu.cn | Method 3 ajrconline.org |
| Internal Standard | Nimodipine | Not specified | This compound |
| Extraction | Liquid-liquid | Liquid-liquid | Liquid-liquid |
| Chromatography | C18 column | C18 column | Reversed-phase |
| Detection | MS/MS | MS/MS (MRM) | MS/MS (APCI, MRM) |
| Linear Range | 0.02 - 10 ng/mL | 0.05 - 10.00 ng/mL | 0.105 - 20.000 ng/ml |
| Ionization | Not specified | Electrospray (positive) | APCI (positive) |
| This table presents data from various research findings on the quantification of Felodipine. |
Future advancements in mass spectrometry, such as the use of high-resolution mass spectrometry (HRMS), could further enhance the analysis of Felodipine and its metabolites. HRMS provides more detailed structural information, which can be invaluable for identifying unknown metabolites and understanding the complete metabolic profile of a drug. While tandem mass spectrometry with MRM is highly sensitive for targeted quantification, HRMS offers the advantage of untargeted analysis, allowing for a more comprehensive understanding of a drug's fate in the body. The photosensitivity of dihydropyridine (B1217469) derivatives like Felodipine, which can lead to their degradation into pyridine (B92270) analogs, is a factor that necessitates careful handling during analysis, and advanced MS techniques can help in identifying and quantifying such degradation products. researchgate.net
Expansion into Advanced Isotope-Labeled Compound Applications beyond Quantification
The utility of stable isotope-labeled compounds like this compound extends far beyond their role as internal standards for quantification. simsonpharma.comacs.orgsymeres.com These compounds are powerful tools in drug metabolism and pharmacokinetic (DMPK) studies, offering deep insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug. acs.orgmusechem.com
One of the key advanced applications is in the elucidation of metabolic pathways. simsonpharma.comsymeres.com By administering a mixture of the parent drug and its deuterated analog, researchers can use mass spectrometry to identify metabolites by looking for the characteristic isotopic signature. acs.org The deuterium (B1214612) atoms in this compound act as a tag, allowing for the clear differentiation of drug-related material from endogenous compounds in a biological sample. nih.gov
Furthermore, the kinetic isotope effect (KIE) associated with deuterium labeling can be strategically employed. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.gov This "metabolic switching" can be used to investigate the sites of metabolism on a drug molecule. bioscientia.de If a particular metabolic pathway is slowed down by deuteration, it indicates that the deuterated position is a site of metabolic attack. This information is invaluable for designing new drug candidates with improved metabolic stability and pharmacokinetic profiles. symeres.comnih.gov For example, strategic deuteration of a drug has been shown to mitigate toxicity by altering its metabolic profile. acs.orgnih.gov
Future research could explore the use of this compound in more complex studies, such as in vivo metabolic flux analysis, to understand how the drug affects various metabolic pathways in the body. The development of deuterated drugs with improved therapeutic properties, a concept known as the "deuterium switch," is an active area of pharmaceutical research. nih.gov While not without its challenges, the potential to create safer and more effective medicines through strategic deuteration represents a significant future direction for compounds like this compound. nih.govbioscientia.de
| Application | Description |
| Metabolic Pathway Elucidation | Using the isotopic signature of this compound to identify and track metabolites in complex biological matrices. simsonpharma.comacs.org |
| Kinetic Isotope Effect Studies | Leveraging the stronger C-D bond to investigate sites of metabolism and design drugs with improved stability. nih.govbioscientia.de |
| Mitigation of Metabolism-Mediated Toxicity | Strategically placing deuterium atoms to alter metabolic pathways and reduce the formation of toxic metabolites. acs.orgnih.gov |
| Improved Pharmacokinetic Profiles | Developing deuterated versions of drugs that exhibit a longer half-life and reduced clearance, potentially leading to lower and less frequent dosing. symeres.combioscientia.de |
| This table outlines advanced research applications for isotope-labeled compounds like this compound. |
Q & A
Q. What integrated multi-omics approaches elucidate this compound's off-target effects in neural tissues?
- Methodological Guidance :
- Combine transcriptomics (RNA-seq) and phosphoproteomics to map calcium signaling cascades in primary astrocytes .
- Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein turnover changes post-treatment .
- Validate findings with in situ hybridization or spatial transcriptomics in brain sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
